3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide group, a thiazolidine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves a multi-step process. One common method includes the condensation of 3-hydroxybenzamide with a thiazolidine derivative under specific conditions. The reaction often requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazolidine ring or the naphthalene moiety.
Substitution: The benzamide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives of the thiazolidine ring.
Scientific Research Applications
3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
What sets 3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H14N2O3S2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C21H14N2O3S2/c24-16-9-4-8-15(11-16)19(25)22-23-20(26)18(28-21(23)27)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12,24H,(H,22,25)/b18-12- |
InChI Key |
CCRCJXKOQBBQJS-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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